4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide 4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide
Brand Name: Vulcanchem
CAS No.: 1364269-10-2
VCID: VC17854769
InChI: InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-/t14-/m1/s1
SMILES:
Molecular Formula: C24H25F3N4O2S
Molecular Weight: 490.5 g/mol

4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide

CAS No.: 1364269-10-2

Cat. No.: VC17854769

Molecular Formula: C24H25F3N4O2S

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide - 1364269-10-2

Specification

CAS No. 1364269-10-2
Molecular Formula C24H25F3N4O2S
Molecular Weight 490.5 g/mol
IUPAC Name 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z,2R)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide
Standard InChI InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-/t14-/m1/s1
Standard InChI Key LLEOOSLUHRQCHZ-LMVHVUTASA-N
Isomeric SMILES C[C@H](/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N
Canonical SMILES CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide is defined by a benzamide core substituted with pyridine and thiophene rings, alongside a trifluoromethylalkenyloxy group. Key physicochemical properties are summarized in Table 1.

Table 1: Key Properties of 4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide

PropertyValue
CAS Registry Number1364269-10-2
Molecular FormulaC₂₄H₂₅F₃N₄O₂S
Molecular Weight490.5 g/mol
IUPAC Name4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z,2R)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide
SMILES NotationCC@HOC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N
InChI KeyLLEOOSLUHRQCHZ-LMVHVUTASA-N

The stereochemistry of the compound is critical, with the (1R,2Z) configuration in the trifluoromethylalkenyloxy moiety influencing its three-dimensional conformation and interaction with biological targets . The presence of electron-rich thiophene and pyridine rings, combined with the lipophilic trifluoromethyl group, suggests potential for membrane permeability and metabolic stability .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of intermediate heterocycles. A plausible route includes:

  • Thiophene Intermediate Synthesis: Functionalization of thiophene with a dimethylaminomethyl group via Friedel-Crafts alkylation or nucleophilic substitution .

  • Pyridine Substitution: Coupling the thiophene intermediate to a pyridine ring through Suzuki-Miyaura cross-coupling or direct arylation .

  • Benzamide Formation: Introduction of the benzamide group via amidation reactions under conditions that preserve stereochemical integrity .

Industrial-scale production would necessitate optimization for yield and purity, likely employing continuous flow chemistry and catalytic systems to enhance efficiency. Purification methods such as high-performance liquid chromatography (HPLC) or crystallization are essential to isolate the enantiomerically pure product .

Applications in Materials Science

The compound’s conjugated π-system and electron-withdrawing trifluoromethyl group make it a candidate for optoelectronic materials. Potential uses include:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to its stable aromatic system .

  • Pharmaceutical Intermediates: Serving as a building block for drugs targeting neurological or oncological conditions .

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